Computational Physicochemical Profile: cLogP and TPSA Distinguish 4-Phenyl-2-amino from N-Phenyl Regioisomer
In silico predictions for 4-phenyl-4H-3,1-benzothiazin-2-amine yield a calculated partition coefficient (cLogP) of 1.34 and a topological polar surface area (TPSA) of 65.54 Ų, with 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. By contrast, the N-phenyl regioisomer (CAS 109768-66-3) presents a secondary amine as HBD, altering its H-bonding capacity and permeability relative to the primary amine in the target compound. This distinction is critical for applications requiring defined permeability or solubility profiles.
| Evidence Dimension | Computed cLogP, TPSA, HBD count |
|---|---|
| Target Compound Data | cLogP = 1.34, TPSA = 65.54 Ų, HBD = 1, HBA = 4 |
| Comparator Or Baseline | N-phenyl-4H-3,1-benzothiazin-2-amine (CAS 109768-66-3): primary vs. secondary amine alters HBD character (estimated HBD = 1–2 depending on tautomer); quantitative comparator data not publicly available. |
| Quantified Difference | Specific differential quantification currently unavailable; class-level inference based on HBD/HBA differences. |
| Conditions | In silico prediction (Postera.ai / MMV COVID box dataset) |
Why This Matters
For medicinal chemistry campaigns where CNS penetration or aqueous solubility is a go/no-go criterion, even small changes in TPSA and HBD count can dramatically shift a compound's position in multiparameter optimization space.
- [1] Postera.ai Molecule Details. 4-phenyl-4H-3,1-benzothiazin-2-amine. Accessed via covid.postera.ai. View Source
